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Compound of Interest

Compound Name:
1-(3-Methyl-1-phenyl-5-

pyrazolyl)Piperazine

Cat. No.: B052795 Get Quote

Disclaimer: Due to the limited availability of public spectroscopic data for 1-(3-Methyl-1-
phenyl-5-pyrazolyl)piperazine, this guide presents a detailed analysis of the closely related

and well-characterized compound, 1-phenyl-3-methyl-5-pyrazolone (PMP). The methodologies

and data interpretation principles described herein are broadly applicable to the spectroscopic

analysis of similar pyrazole derivatives.

Introduction
Pyrazole derivatives are a class of heterocyclic compounds of significant interest in medicinal

chemistry and drug development due to their diverse pharmacological activities. Accurate

structural elucidation and characterization of these molecules are paramount for understanding

their structure-activity relationships and ensuring their quality and purity. This technical guide

provides an in-depth overview of the spectroscopic characterization of 1-phenyl-3-methyl-5-

pyrazolone (PMP) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug

development professionals.

Spectroscopic Data of 1-phenyl-3-methyl-5-
pyrazolone (PMP)
The following tables summarize the key spectroscopic data for PMP.
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Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Data of 1-phenyl-3-methyl-5-pyrazolone (CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.25 s 3H -CH₃

3.45 s 2H -CH₂-

7.21-7.45 m 5H Phenyl-H

Table 2: ¹³C NMR Data of 1-phenyl-3-methyl-5-pyrazolone (CDCl₃)

Chemical Shift (δ) ppm Assignment

16.0 -CH₃

41.8 -CH₂-

121.3 Phenyl C4

125.8 Phenyl C2, C6

129.2 Phenyl C3, C5

138.2 Phenyl C1

156.4 C=N

171.5 C=O

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Data of 1-phenyl-3-methyl-5-pyrazolone
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1700-1680 Strong C=O stretch (keto form)

1600-1580 Strong C=N stretch

1500-1400 Medium-Strong Aromatic C=C stretch

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data of 1-phenyl-3-methyl-5-pyrazolone

m/z Interpretation

174.08 [M]⁺ (Molecular Ion)

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility

and data integrity.

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The final volume should be

around 0.6-0.7 mL.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected proton chemical shift range (typically 0-12

ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200

ppm).

A larger number of scans is typically required due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

The software automatically performs a background subtraction.

Identify and label the major absorption peaks.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Preparation: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Instrumentation: Use a mass spectrometer with an EI source.

Data Acquisition:

Ionize the sample using a high-energy electron beam (typically 70 eV).

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detect the ions.
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Data Processing:

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Synthesis Workflow of 1-phenyl-3-methyl-5-
pyrazolone (PMP)
The following diagram illustrates the synthetic pathway for PMP, a common precursor for

various pyrazole-based compounds.
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Caption: Synthetic route for 1-phenyl-3-methyl-5-pyrazolone (PMP).

Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic

characterization of 1-phenyl-3-methyl-5-pyrazolone as a representative pyrazole derivative.

The presented data tables, detailed experimental protocols, and the synthetic workflow

diagram serve as a valuable resource for researchers and scientists involved in the synthesis,

characterization, and development of novel pyrazole-based compounds. The application of

these spectroscopic techniques is fundamental for confirming molecular structures, assessing

purity, and guiding further drug discovery efforts.

To cite this document: BenchChem. [Spectroscopic Analysis of Pyrazole Derivatives: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052795#spectroscopic-data-nmr-ir-ms-of-1-3-methyl-
1-phenyl-5-pyrazolyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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